molecular formula C10H8N2 B13966487 1h-Pyrazolo[1,5-a]indole CAS No. 42318-55-8

1h-Pyrazolo[1,5-a]indole

Cat. No.: B13966487
CAS No.: 42318-55-8
M. Wt: 156.18 g/mol
InChI Key: SDASQSBLIWRQLJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining pyrazole and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[1,5-a]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole with 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) results in the formation of this compound . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) can accelerate the addition reactions and subsequent cyclization to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[1,5-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biological processes. For example, its interaction with cancer cell receptors can inhibit cell proliferation and induce apoptosis .

Comparison with Similar Compounds

1H-Pyrazolo[1,5-a]indole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

42318-55-8

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]indole

InChI

InChI=1S/C10H8N2/c1-2-4-10-8(3-1)7-9-5-6-11-12(9)10/h1-7,11H

InChI Key

SDASQSBLIWRQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2NC=C3

Origin of Product

United States

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